molecular formula C8H11FO B13464964 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2866308-97-4

4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B13464964
CAS No.: 2866308-97-4
M. Wt: 142.17 g/mol
InChI Key: AQBCDYDANWUYTN-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[221]heptane-1-carbaldehyde is a fluorinated organic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall biological activity .

Comparison with Similar Compounds

  • 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
  • 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide
  • 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane

Comparison: 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical transformations. In contrast, 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid and 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide have carboxylic acid and amide functional groups, respectively, which confer different reactivity and applications .

Properties

CAS No.

2866308-97-4

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

4-fluorobicyclo[2.2.1]heptane-1-carbaldehyde

InChI

InChI=1S/C8H11FO/c9-8-3-1-7(5-8,6-10)2-4-8/h6H,1-5H2

InChI Key

AQBCDYDANWUYTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C=O)F

Origin of Product

United States

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